molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Cat. No. B1435405
CAS RN: 1803590-64-8
M. Wt: 276.16 g/mol
InChI Key: KXYBZBFTSGAMEU-UHFFFAOYSA-N
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Description

“N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803590-64-8 . It has a molecular weight of 276.17 . The IUPAC name for this compound is N- (pyrrolidin-3-yl)imidazo [1,2-b]pyridazin-6-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N5.2ClH/c1-2-10-12-5-6-15 (10)14-9 (1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2, (H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Cancer Therapeutics: Multiple Myeloma

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride: has shown promising results as a TAK1 kinase inhibitor with excellent activities against multiple myeloma (MM) . The compound inhibits TAK1 at nanomolar concentrations, which is crucial since TAK1 is upregulated and overexpressed in MM cells. This inhibition can lead to the development of effective targeted therapies for MM, especially for patients who have progressed after standard treatments.

Neurological Disorders: Trk Inhibitors

The compound’s structural moiety has been utilized in the development of Trk inhibitors . These inhibitors are significant for treating various neurological disorders due to their role in nerve growth and survival. The compound’s ability to accommodate efficient fluorine-18 labeling makes it a potential candidate for developing subnanomolar radiofluorinated Trk inhibitors with picomolar IC50 values.

Drug Design: Kinase Selectivity

The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at specific positions can dictate kinase selectivity and potency. This feature is critical in the design of new drugs with targeted actions against specific kinases involved in diseases.

Oncology: PI3K Inhibitors

In the field of oncology, particularly in cancer treatment, PI3K inhibitors have attracted significant interest . The compound’s derivatives have been designed, synthesized, and shown to exhibit anticancer activity in vitro. These findings underscore the potential of the compound in developing new cancer therapeutics.

Bone Health: Osteoblastogenesis Inhibitors

MM cells overexpress soluble inhibitors of osteoblastogenesis, such as TGF-β and TNF-α . By targeting TAK1, which is involved in the signaling pathways of these cytokines, the compound could potentially restore the balance between osteoblasts and osteoclasts, thereby mitigating bone damage associated with MM.

Angiogenesis: Anti-Angiogenic Properties

The imbalance created by MM cells leads to enhanced angiogenesis . By inhibiting TAK1, the compound may also exhibit anti-angiogenic properties, which could be beneficial in controlling the progression of cancers that rely on the formation of new blood vessels.

Apoptosis: Cell Growth and Survival

TAK1 is important for cell growth, differentiation, and apoptosis . Inhibiting TAK1 with the compound could lead to induced apoptosis in cancer cells, which is a desirable outcome in cancer therapy.

Immunomodulation: Cytokine Signaling

TAK1 activation is triggered by various extracellular signals, including cytokines . The compound’s ability to inhibit TAK1 suggests potential applications in immunomodulation, where it could modulate cytokine signaling pathways involved in immune responses.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBZBFTSGAMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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